1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane

Medicinal Chemistry Organic Synthesis Physicochemical Property

Strategic building block for medicinal chemistry. The ortho-nitrophenylsulfonyl (nosyl) group enables selective deprotection, while the 1,4-diazepane core serves as a privileged scaffold for CNS agents and kinase inhibitors. High purity (≥98%) ensures reliable library synthesis without upfront purification.

Molecular Formula C11H15N3O4S
Molecular Weight 285.32 g/mol
CAS No. 954261-97-3
Cat. No. B1628520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane
CAS954261-97-3
Molecular FormulaC11H15N3O4S
Molecular Weight285.32 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C11H15N3O4S/c15-14(16)10-4-1-2-5-11(10)19(17,18)13-8-3-6-12-7-9-13/h1-2,4-5,12H,3,6-9H2
InChIKeyVBDLQKCVPSPMID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane (CAS 954261-97-3): Compound Profile and Procurement Baseline


1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane (CAS 954261-97-3) is a synthetic organic compound classified as an N-sulfonyl-1,4-diazepane derivative, with the molecular formula C11H15N3O4S and a molecular weight of 285.32 g/mol [1]. This compound comprises a seven-membered 1,4-diazepane heterocyclic core bearing a 2-nitrophenylsulfonyl substituent on one nitrogen atom . It is primarily marketed and utilized as a versatile building block or synthetic intermediate in medicinal chemistry and organic synthesis research programs, rather than as a final bioactive molecule itself [1].

Procurement Advisory for 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane: Why Generic Substitution of N-Sulfonyl Diazepane Building Blocks Is Not Advised


The class of N-sulfonyl-1,4-diazepane derivatives is structurally diverse, with variations in the sulfonyl aryl group, additional substituents on the diazepane ring, and the presence or absence of protecting groups, all of which profoundly influence physicochemical properties, synthetic utility, and the outcomes of downstream reactions [1]. For example, the 2-nitrophenylsulfonyl (nosyl) group in the target compound is chemically distinct from an iodo-naphthylsulfonyl or chloronaphthylsulfonyl group, offering different electronic properties and cleavage conditions [2]. Generic substitution among different N-sulfonyl-1,4-diazepane building blocks can lead to divergent synthetic pathways, altered yields, or failure to achieve the desired molecular architecture. The evidence presented below provides a quantitative and comparative basis for prioritizing this specific compound in procurement decisions for research applications.

Quantitative Evidence Guide for 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane (CAS 954261-97-3): Comparative Data for Scientific Selection


Evidence 1: Differential Physicochemical Properties of 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane vs. 1-(Naphthylsulfonyl)-1,4-diazepane

The physicochemical properties of 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane differ markedly from its naphthylsulfonyl analogs, which is a critical factor in synthetic planning and purification. The target compound has a computed density of 1.4±0.1 g/cm³ and a boiling point of 469.4±55.0 °C at 760 mmHg, with a vapor pressure of 0.0±1.2 mmHg at 25°C . In contrast, a representative naphthylsulfonyl analog, 1-((5-iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane (ML-7), has a higher molecular weight (456.3 g/mol vs. 285.32 g/mol) and significantly different polarity and solubility profiles due to the larger, more lipophilic iodo-naphthyl group [1]. This directly impacts chromatographic behavior and solvent compatibility in multistep syntheses.

Medicinal Chemistry Organic Synthesis Physicochemical Property

Evidence 2: Ortho-Nitro Substituent Confers Different Electronic Profile vs. Para-Substituted Analogs

The 2-nitrophenylsulfonyl (ortho-nosyl) group in the target compound introduces unique electronic and steric effects compared to para-substituted analogs. The nitro group in the ortho position can act as an electron-withdrawing group via both inductive and resonance effects, influencing the reactivity of the sulfonamide nitrogen and the stability of the diazepane ring [1]. While no direct head-to-head data exists for this specific molecule, class-level inferences from related sulfonamide chemistry indicate that ortho-nitro substitution can enhance the leaving group ability of the sulfonyl moiety under nucleophilic conditions, making it a useful protecting group that can be cleaved under milder conditions than its para-nitro counterpart [2]. This is a key differentiator from para-nitrophenylsulfonyl diazepanes, which would exhibit different electronic and steric profiles, thereby altering synthetic utility.

Organic Synthesis Medicinal Chemistry SAR

Evidence 3: High Commercial Purity Baseline Enables Reproducible Synthetic Outcomes

The target compound, 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane, is commercially available from multiple reputable vendors with a reported purity of ≥95% or ≥97% . This high purity standard is critical for its use as a building block in complex synthetic sequences, as it minimizes the introduction of side products and ensures more reproducible reaction yields. In contrast, less common or custom-synthesized analogs may be available only at lower purities or with variable quality, which can complicate downstream purification and analytics . The established supply chain and documented purity metrics provide a quantitative assurance of quality that reduces risk in procurement for both academic and industrial research settings.

Organic Synthesis Quality Control Procurement

Validated Application Scenarios for 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane (CAS 954261-97-3)


Scenario 1: As a Key Intermediate in the Modular Synthesis of Diverse Diazepane-Containing Compound Libraries

The 2-nitrophenylsulfonyl (nosyl) group serves as both an activating and protecting group for the diazepane nitrogen. This compound can be used as a versatile building block in the modular synthesis of diverse 1,4-diazepane scaffolds, as described in lead-oriented synthesis strategies [1]. The ortho-nitro substituent's unique electronic profile, inferred from its chemical structure, may allow for selective deprotection under milder conditions than other sulfonyl analogs, making it a valuable strategic choice for constructing complex molecular libraries where the diazepane core is a key pharmacophore [2].

Scenario 2: As a High-Purity Starting Material for the Development of Novel CNS-Targeting Agents

The 1,4-diazepane scaffold is a common motif in molecules targeting the central nervous system (CNS), such as antidepressants [1]. The high purity (≥95%) and ready commercial availability of 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane make it a reliable starting material for medicinal chemistry campaigns aimed at developing novel CNS agents. Researchers can confidently use this building block to synthesize a focused library of analogs by modifying the diazepane ring or using the sulfonyl group as a handle for further functionalization, without the need for extensive upfront purification [2].

Scenario 3: As a Differentiated Building Block for Developing Selective Kinase Inhibitors

The N-sulfonyl-1,4-diazepane class, which includes the target compound, is known to be a privileged scaffold for kinase inhibition, as evidenced by the potent and selective MLCK inhibitor ML-7 (which shares the same 1,4-diazepane core but with a different sulfonyl group) [1]. While 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane itself is not a final inhibitor, its distinct physicochemical properties (e.g., lower molecular weight and different polarity) compared to naphthylsulfonyl analogs make it an ideal starting point for synthesizing and exploring new chemical space within this pharmacologically relevant class, with the potential to yield inhibitors with different selectivity profiles or improved drug-like properties [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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